2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-27(2)14-7-15-28-21-13-6-11-19(21)23(26-24(28)30)31-16-22(29)25-20-12-5-9-17-8-3-4-10-18(17)20/h3-5,8-10,12H,6-7,11,13-16H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDJJGBVIBDGQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide , identified by CAS number 898434-44-1, is a synthetic organic molecule with a complex structure that suggests significant pharmacological potential. This article reviews its biological activity, focusing on its anticancer properties and other relevant pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 436.6 g/mol. The structure includes a tetrahydro-cyclopenta[d]pyrimidine moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H28N4O2S |
| Molecular Weight | 436.6 g/mol |
| CAS Number | 898434-44-1 |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent . It exhibits significant in vitro activity against various cancer cell lines, particularly HepG2 (liver cancer) cells. The mechanism of action appears to involve the inhibition of specific enzymes related to cancer cell metabolism.
-
In Vitro Studies :
- The compound demonstrated an IC50 value indicating effective cytotoxicity against HepG2 cells.
- Molecular docking studies suggest that it interacts with key enzymes involved in cancer progression, such as those linked to apoptosis and cell cycle regulation.
- Case Study :
Other Biological Activities
Beyond its anticancer effects, preliminary research indicates that this compound may exhibit anti-inflammatory properties. Inflammation plays a critical role in various diseases, including cancer and cardiovascular disorders.
- COX Inhibition :
- The compound has been screened for cyclooxygenase (COX) inhibitory activity, which is relevant for anti-inflammatory applications. Compounds with selective COX-II inhibition are particularly valuable for reducing inflammation without the gastrointestinal side effects associated with non-selective NSAIDs .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses have emerged based on molecular docking studies:
- Enzyme Interaction : The compound may bind to active sites of enzymes involved in metabolic pathways associated with tumor growth.
- Signal Transduction Pathways : It could modulate signaling pathways that lead to apoptosis in cancer cells or inhibit angiogenesis.
Comparison with Similar Compounds
Cyclopenta[d]pyrimidinone vs. Thieno-Pyrimidine Hybrids
- Compound from : 2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide The fusion of a thieno ring to the cyclopenta[d]pyrimidinone introduces sulfur into the aromatic system, which may alter electronic properties and binding affinity. The 4-chlorophenyl group at position 3 enhances steric bulk compared to the dimethylamino propyl group in the target compound .
- The absence of the aminoalkyl chain simplifies the structure but may diminish solubility .
Substituent Variations
Aminoalkyl Chain Modifications
- The 3,4-difluorophenyl substituent introduces electronegative atoms, which may enhance interactions with polar residues in target proteins .
Arylacetamide Group Comparisons
- The simpler pyrimidinone core lacks the fused cyclopentane ring, reducing conformational rigidity .
- Compound from : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide The phenoxy-phenyl group introduces a flexible ether linkage, which may improve solubility but reduce target specificity due to increased rotational freedom .
Discussion of Research Findings
- Bioactivity Implications : The naphthalen-1-yl group in the target compound likely enhances π-π stacking interactions with aromatic residues in proteins, such as TNFα or collagen-associated receptors, as suggested by ’s network pharmacology analysis .
- Solubility vs. Permeability: The dimethylamino propyl chain balances solubility (via tertiary amine protonation) and permeability (via moderate logP), whereas diethylamino analogs () may prioritize membrane penetration over bioavailability .
- Synthetic Accessibility : The synthesis of the target compound likely follows established alkylation routes for thiopyrimidines, as described in , but requires precise control to avoid side reactions with the naphthalen-1-yl amine .
Q & A
Q. What are the established synthetic routes for this compound, and how can its purity be validated?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and amidation. For example, thioglycolic acid derivatives may react with activated pyrimidine intermediates under basic conditions. Validation of purity requires analytical chromatography (TLC/HPLC) and spectroscopic characterization. 1H NMR (e.g., δ 10.10 ppm for the NHCO group in DMSO-d6) and mass spectrometry (e.g., [M+H]+ at m/z 344.21) are critical for structural confirmation . Elemental analysis (C, N, S) should align with theoretical values within ±0.3% .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- 1H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.28–7.82 ppm, methyl groups at δ 2.19 ppm) .
- Mass Spectrometry : Confirms molecular weight and fragmentation patterns.
- IR Spectroscopy : Detects functional groups like amide C=O (~1650 cm⁻¹) and thioether linkages .
Cross-validation with computational simulations (e.g., DFT for NMR chemical shifts) enhances accuracy .
Q. How does pH and temperature affect the compound’s stability during storage?
Stability studies should be conducted under varying pH (e.g., 2–10) and temperatures (4–40°C). Use HPLC to monitor degradation products over time. Amide bonds are prone to hydrolysis under acidic/basic conditions, while the thioether group may oxidize at elevated temperatures . Buffer selection (e.g., phosphate for neutrality) and inert atmospheres (N₂) are recommended for long-term storage.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield beyond 80%?
- Solvent Optimization : Replace polar aprotic solvents (DMF) with alternatives like acetonitrile or THF to reduce side reactions .
- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) or organocatalysts for thioglycolic acid coupling .
- Kinetic Monitoring : Use in-situ techniques (e.g., ReactIR) to identify rate-limiting steps and adjust reagent stoichiometry .
Q. What methodologies are used to study interactions between this compound and biological targets (e.g., enzymes)?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD, kon/koff) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .
- Molecular Dynamics Simulations : Predict binding modes using software like AutoDock or GROMACS .
Comparative studies with structural analogs (e.g., pyrido[1,2-a]pyrimidines) help identify pharmacophores .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the naphthalene ring) with activity trends .
- Docking Studies : Prioritize derivatives with improved binding to target proteins (e.g., kinase inhibitors) .
- ADMET Prediction : Use tools like SwissADME to optimize solubility and metabolic stability .
Q. How should contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and tissue distribution to explain efficacy gaps .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites influencing in vivo results .
- Dose-Response Refinement : Conduct Hill coefficient analysis to validate target engagement thresholds .
Q. What engineering challenges arise during scale-up, and how can they be addressed?
- Mixing Efficiency : Computational fluid dynamics (CFD) simulations optimize agitator design for heterogeneous reactions .
- Thermal Control : Implement segmented flow reactors to manage exothermic steps .
- Crystallization Optimization : Use PAT (Process Analytical Technology) tools to monitor particle size distribution .
Comparative Structural and Bioactivity Data
| Compound Class | Key Features | Bioactivity Insights | Reference |
|---|---|---|---|
| Pyrazolo-pyrimidines | Thioether linkage, naphthalene moiety | Anticancer (IC₅₀: 1–10 µM) | |
| Pyrido[1,2-a]pyrimidines | Dimethyl substituents, acetamide | Anti-inflammatory (COX-2 IC₅₀: 5 µM) | |
| Thieno-pyrimidines | Sulfanyl groups, chromeno core | Antimicrobial (MIC: 2–8 µg/mL) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
